(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15810685
InChI: InChI=1S/C14H20N2/c15-14(7-8-14)13-6-9-16(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2/t13-/m0/s1
SMILES:
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol

(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine

CAS No.:

Cat. No.: VC15810685

Molecular Formula: C14H20N2

Molecular Weight: 216.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine -

Specification

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
IUPAC Name 1-[(3S)-1-benzylpyrrolidin-3-yl]cyclopropan-1-amine
Standard InChI InChI=1S/C14H20N2/c15-14(7-8-14)13-6-9-16(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2/t13-/m0/s1
Standard InChI Key CVIWGPQILYTQHX-ZDUSSCGKSA-N
Isomeric SMILES C1CN(C[C@H]1C2(CC2)N)CC3=CC=CC=C3
Canonical SMILES C1CN(CC1C2(CC2)N)CC3=CC=CC=C3

Introduction

(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine is a chiral compound featuring a cyclopropane ring and a pyrrolidine moiety. It is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The presence of both a benzyl group and a cyclopropylamine structure contributes to its distinctive chemical properties and biological activities.

Synthesis and Reactivity

The synthesis of (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine typically involves several key steps that allow for high stereoselectivity and yield. This makes it feasible for both laboratory and industrial production. The compound can undergo various chemical reactions, often involving organic solvents like dichloromethane and ethanol, with reaction temperatures typically ranging from -78°C to room temperature.

Synthetic StepsKey Features
Step 1Formation of cyclopropane ring
Step 2Introduction of pyrrolidine moiety
Step 3Benzyl group attachment

Biological Activities and Potential Applications

Preliminary studies suggest that (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine may exhibit affinity for various receptors involved in neurotransmission, potentially influencing pathways related to mood regulation and cognitive function. Its interaction with neurotransmitter systems is a key area of investigation, crucial for elucidating its therapeutic potential and guiding further drug development efforts.

Potential ApplicationsBiological Targets
Mood RegulationNeurotransmitter receptors
Cognitive FunctionCentral nervous system pathways

Safety and Toxicity

Relevant data regarding the toxicity or safety profiles of (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine are not extensively documented in available literature. Therefore, it is essential to handle this compound with caution in laboratory settings.

Comparison with Similar Compounds

Several compounds share structural similarities with (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine, including (S)-N-Benzyl-3-hydroxypyrrolidine, 1-(2-Methylbenzyl)pyrrolidin-3-amine, and (R)-1-(4-Fluorobenzyl)pyrrolidin-3-amine. These compounds illustrate variations that affect their pharmacological profiles, highlighting the uniqueness of (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine in terms of its specific interactions and effects within biological systems.

CompoundStructural FeaturesUnique Properties
(S)-N-Benzyl-3-hydroxypyrrolidinePyrrolidine with hydroxyl groupPotentially enhanced solubility
1-(2-Methylbenzyl)pyrrolidin-3-amineMethyl substitution on benzeneAltered receptor selectivity
(R)-1-(4-Fluorobenzyl)pyrrolidin-3-amineFluorine substitutionIncreased metabolic stability

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